
17-Desacetyl Rocuronium
Overview
Description
17-Desacetyl Rocuronium is a metabolite of rocuronium, a non-depolarizing neuromuscular blocking agent used in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . Rocuronium is a vecuronium analog with a rapid onset of action and intermediate duration . The compound this compound retains some neuromuscular blocking activity, though significantly less potent than its parent compound .
Mechanism of Action
Target of Action
17-Desacetyl Rocuronium, a metabolite of Rocuronium, primarily targets cholinergic receptors at the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, facilitating muscle contraction.
Mode of Action
This compound acts by competing for cholinergic receptors at the motor end-plate . This competition inhibits the binding of acetylcholine, a neurotransmitter responsible for triggering muscle contraction, to these receptors. As a result, muscle contraction is inhibited, leading to muscle relaxation .
Biochemical Pathways
Its parent compound, rocuronium, is known to interfere with the neuromuscular transmission pathway by blocking the action of acetylcholine at the neuromuscular junction . This leads to muscle relaxation, which is crucial during surgical procedures and mechanical ventilation.
Pharmacokinetics
It’s known that rocuronium, the parent compound, is metabolized to produce this compound . Rocuronium has a rapid onset and intermediate duration of action . The primary route of excretion for Rocuronium is fecal, but renal excretion also occurs .
Result of Action
The primary result of this compound’s action is skeletal muscle relaxation . By inhibiting the action of acetylcholine at the neuromuscular junction, it prevents muscle contraction, leading to muscle relaxation. This is particularly useful in medical procedures that require muscle relaxation, such as endotracheal intubation, surgery, and mechanical ventilation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, age-related changes can impact the pharmacokinetics and pharmacodynamics of Rocuronium, the parent compound . Elderly patients show increased AUC/D and reduced total clearance compared to young adult patients due to age-related reduced renal function . Therefore, it’s plausible that similar factors could influence the action of this compound.
Biochemical Analysis
Biochemical Properties
17-Desacetyl Rocuronium is an active metabolite of Rocuronium, possessing about 5% of the neuromuscular blocking potency of the parent compound . It interacts with cholinergic receptors at the motor end-plate, competing for these receptors and preventing ion passage and depolarization .
Cellular Effects
This compound, like its parent compound Rocuronium, acts as a muscle relaxant. It influences cell function by blocking neuromuscular transmission, which leads to muscle relaxation . This effect is crucial during surgical procedures where muscle relaxation is required.
Molecular Mechanism
The mechanism of action of this compound involves binding to nicotinic cholinergic receptors at the motor end-plate . This binding causes a conformational change in the receptor, preventing ion passage and depolarization. This results in muscle relaxation.
Temporal Effects in Laboratory Settings
It is known that the parent compound, Rocuronium, has a rapid onset and intermediate duration of action .
Dosage Effects in Animal Models
While specific studies on this compound in animal models are limited, research on Rocuronium has shown that higher doses result in a much longer duration of action .
Metabolic Pathways
Rocuronium is metabolized to this compound primarily by the liver
Transport and Distribution
Rocuronium, the parent compound, is known to be eliminated primarily by the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Desacetyl Rocuronium involves the deacetylation of rocuronium. This process typically requires specific reaction conditions, including the use of strong bases or enzymes that can selectively remove the acetyl group from the parent compound .
Industrial Production Methods: Industrial production of this compound is generally carried out through controlled deacetylation processes, ensuring high purity and yield. The process involves the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 17-Desacetyl Rocuronium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of 17-Desacetyl Rocuronium is crucial for its application in clinical settings:
- Metabolism : Primarily occurs in the liver, with this compound being a less active metabolite of Rocuronium .
- Half-Life : The terminal half-life of this compound is approximately 60 to 70 minutes .
- Clinical Implications : In patients with renal or hepatic impairment, the clearance of Rocuronium and its metabolites can be significantly affected, necessitating careful monitoring during anesthesia .
3.1. Anesthesia Practice
This compound serves as a critical component in the context of anesthesia:
- Adjunct to General Anesthesia : It is used to enhance muscle relaxation during surgeries, particularly where rapid onset and short duration are desired.
- Reversal Agents : While Sugammadex is the preferred reversal agent for Rocuronium, understanding the role of its metabolites, including this compound, is essential for managing neuromuscular blockade effectively .
3.2. Special Populations
Research indicates that the pharmacodynamics of neuromuscular blockers can vary significantly in special populations:
- Patients with Renal Failure : Studies show that patients with renal impairment experience prolonged neuromuscular blockade due to reduced clearance rates of both Rocuronium and its metabolite . This necessitates adjusted dosing strategies and careful monitoring.
4.1. Case Study on Renal Failure Patients
In a study involving patients with end-stage renal failure, it was observed that the duration of action for a standard dose of Rocuronium was significantly increased compared to healthy controls (49 minutes vs. 32 minutes) due to decreased clearance rates . This highlights the need for tailored anesthetic management in this population.
4.2. Use in Cancer Surgery
A review highlighted the importance of rapid-onset neuromuscular blockers like Rocuronium in cancer surgeries, where quick intubation is critical. The role of this compound as a metabolite was noted in understanding potential residual effects post-surgery .
Table: Comparison of Rocuronium and this compound
Parameter | Rocuronium | This compound |
---|---|---|
Activity | Full neuromuscular blocker | 5%-10% activity |
Half-Life | Variable (60–90 min) | 60–70 min |
Primary Route of Elimination | Liver | Liver |
Clinical Use | Intubation, muscle relaxation | Limited; mainly as a metabolite |
Comparison with Similar Compounds
Rocuronium: The parent compound with higher potency and faster onset of action.
Pancuronium: A related compound with a longer duration of action and different metabolic pathways.
Uniqueness of 17-Desacetyl Rocuronium: this compound is unique due to its specific deacetylated structure, which results in reduced neuromuscular blocking potency compared to rocuronium. This makes it a valuable compound for studying the metabolism and pharmacokinetics of rocuronium and its derivatives .
Biological Activity
17-Desacetyl rocuronium is a significant metabolite of rocuronium, a widely used non-depolarizing neuromuscular blocking agent. Understanding its biological activity is crucial for optimizing its clinical use, especially in anesthetic practice and intensive care settings. This article delves into the pharmacokinetics, pharmacodynamics, and clinical implications of this compound, supported by data tables and case studies.
Pharmacokinetics
This compound is formed through the hepatic metabolism of rocuronium. While its potency is significantly lower than that of its parent compound—approximately 5% to 10% of rocuronium's activity—it plays a crucial role in the drug's overall pharmacological profile.
Key Pharmacokinetic Parameters
Parameter | Rocuronium | This compound |
---|---|---|
Metabolism | Hepatic | Hepatic |
Half-life | 60-70 minutes | Variable (dependent on liver function) |
Volume of Distribution | ~0.3 L/kg | Not well defined |
Protein Binding | ~30% | Not extensively studied |
Potency | 1 (reference) | ~0.05-0.1 (relative to rocuronium) |
Rocuronium and its metabolite this compound act primarily by competing with acetylcholine at the neuromuscular junction. This competitive antagonism prevents muscle contraction by inhibiting depolarization at the motor end plate. The reduced potency of this compound means it has a lesser effect on neuromuscular transmission compared to the parent compound .
Clinical Implications
The clinical significance of this compound is highlighted in various studies and case reports. Its lower potency can lead to prolonged neuromuscular blockade when high doses of rocuronium are used or in patients with compromised liver function.
Case Study Overview
A notable case involved a 76-year-old female patient in an ICU setting who received continuous neuromuscular blockade with rocuronium. Despite appropriate dosing, the patient exhibited prolonged neuromuscular blockade attributed to the accumulation of both rocuronium and its metabolite, this compound, compounded by her hepatic impairment .
Study on Excretion Patterns
A study examining the excretion patterns of rocuronium and its metabolites found that while rocuronium is primarily excreted via urine and bile, only trace amounts of this compound were detected in plasma and urine following administration . This suggests that while it is a metabolite, it does not accumulate significantly under normal dosing regimens.
Pharmacokinetics in Special Populations
Research indicates that pharmacokinetics can vary significantly in populations such as infants and those with liver disease. For instance, infants show different half-lives and clearance rates for both compounds due to immature hepatic function .
Properties
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N2O3.BrH/c1-4-13-32(14-5-6-15-32)26-19-24-22-8-7-21-18-27(33)25(31-11-16-35-17-12-31)20-30(21,3)23(22)9-10-29(24,2)28(26)34;/h4,21-28,33-34H,1,5-20H2,2-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLODZNGZVUFDC-DSBFZBMTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCOCC6)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922932 | |
Record name | 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119302-86-2 | |
Record name | Org 9943 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2β,3α,5α,16β,17β)-3,17-Dihydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)pyrrolidinium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESACETYLROCURONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UGT518V8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 17-desacetyl rocuronium in the context of rocuronium administration?
A1: this compound is a metabolite of rocuronium bromide, a neuromuscular blocking agent. While the provided research focuses on rocuronium itself, they highlight that this compound is a minor metabolite. This means its formation and presence in the body are acknowledged, but the studies primarily focus on the parent compound, rocuronium. [, ]
Q2: How is this compound excreted from the body according to the research?
A2: The research primarily focuses on rocuronium excretion and mentions that only small amounts of this compound were found in various biological samples, including urine, bile, and feces. [] This suggests that while this compound is formed, its excretion pathways might be similar to rocuronium, primarily through urine and feces, but further research is needed to confirm this.
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